molecular formula C21H38O4 B14715746 Dioctyl 2-methylidenebutanedioate CAS No. 22501-68-4

Dioctyl 2-methylidenebutanedioate

Cat. No.: B14715746
CAS No.: 22501-68-4
M. Wt: 354.5 g/mol
InChI Key: NQPOXJIXYCVBDO-UHFFFAOYSA-N
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Description

Dioctyl 2-methylidenebutanedioate is an organic compound that belongs to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Octyl alcohol and maleic acid.

Scientific Research Applications

Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctyl 2-methylidenebutanedioate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable compound in various industrial and scientific applications.

Properties

CAS No.

22501-68-4

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

dioctyl 2-methylidenebutanedioate

InChI

InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3

InChI Key

NQPOXJIXYCVBDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC

Related CAS

28451-57-2

Origin of Product

United States

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